N-[4-(4-methylpyridin-3-yl)phenyl]ethanesulfonamide
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Overview
Description
N-[4-(4-methylpyridin-3-yl)phenyl]ethanesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to an aromatic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylpyridin-3-yl)phenyl]ethanesulfonamide typically involves the reaction of 4-(4-methylpyridin-3-yl)aniline with ethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylpyridin-3-yl)phenyl]ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Scientific Research Applications
N-[4-(4-methylpyridin-3-yl)phenyl]ethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[4-(4-methylpyridin-3-yl)phenyl]ethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl derivatives: These compounds share a similar aromatic ring system and have been studied for their biological activities.
N-(pyridin-4-yl)pyridin-4-amine derivatives: These compounds have similar structural features and are used in various chemical and biological applications.
Uniqueness
N-[4-(4-methylpyridin-3-yl)phenyl]ethanesulfonamide is unique due to its specific combination of a sulfonamide group with an aromatic ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H16N2O2S |
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Molecular Weight |
276.36 g/mol |
IUPAC Name |
N-[4-(4-methylpyridin-3-yl)phenyl]ethanesulfonamide |
InChI |
InChI=1S/C14H16N2O2S/c1-3-19(17,18)16-13-6-4-12(5-7-13)14-10-15-9-8-11(14)2/h4-10,16H,3H2,1-2H3 |
InChI Key |
AFLBZWXNCXZPGP-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=C(C=CN=C2)C |
Origin of Product |
United States |
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